(1-Amino-4,4-difluoropyrrolidin-2-yl)methanol
Description
Properties
IUPAC Name |
(1-amino-4,4-difluoropyrrolidin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F2N2O/c6-5(7)1-4(2-10)9(8)3-5/h4,10H,1-3,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARODZNWKQXZVNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC1(F)F)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1-Amino-4,4-difluoropyrrolidin-2-yl)methanol, with the CAS number 2097957-17-8, is a chemical compound that has garnered interest in various fields due to its potential biological activities. This compound belongs to the class of pyrrolidine derivatives, which are known for their diverse pharmacological properties.
The biological activity of (1-Amino-4,4-difluoropyrrolidin-2-yl)methanol is primarily attributed to its ability to interact with specific biological targets. The presence of the amino group enhances its potential to form hydrogen bonds with target proteins, which may lead to alterations in cellular signaling pathways. The difluoromethyl group can also influence the compound's lipophilicity and binding affinity, potentially enhancing its pharmacokinetic profile.
Pharmacological Properties
Research indicates that compounds similar to (1-Amino-4,4-difluoropyrrolidin-2-yl)methanol exhibit a range of biological activities, including:
- Antiviral Activity : Some studies suggest that pyrrolidine derivatives can inhibit viral replication by interfering with viral entry or replication processes.
- Anticancer Properties : Certain compounds in this class have shown promise in inhibiting tumor growth through various mechanisms such as apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Pyrrolidine derivatives can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
Summary of Findings
| Biological Activity | Description |
|---|---|
| Antiviral | Inhibition of viral replication mechanisms |
| Anticancer | Induction of apoptosis and cell cycle arrest in cancer cells |
| Anti-inflammatory | Modulation of cytokine production and inflammatory response |
Study 1: Antiviral Efficacy
In a study evaluating the antiviral potential of various pyrrolidine derivatives, (1-Amino-4,4-difluoropyrrolidin-2-yl)methanol demonstrated significant inhibition of viral replication in vitro. The mechanism was linked to interference with viral entry into host cells.
Study 2: Anticancer Activity
A preclinical trial assessed the anticancer effects of (1-Amino-4,4-difluoropyrrolidin-2-yl)methanol on glioma cell lines. Results indicated a dose-dependent reduction in cell viability, attributed to enhanced apoptosis markers and cell cycle arrest at the G2/M phase.
Scientific Research Applications
While comprehensive data tables and specific case studies for the applications of "(1-Amino-4,4-difluoropyrrolidin-2-yl)methanol" are not available within the provided search results, the information present allows for a focused discussion on its potential and related research areas.
(1-Amino-4,4-difluoropyrrolidin-2-yl)methanol
Basic Information:
- Chemical Name: (1-Amino-4,4-difluoropyrrolidin-2-yl)methanol
- CAS Number: 2097957-17-8
- Molecular Formula: C5H10F2N2O
- Molecular Weight: 152.14
Potential Applications
Given its structural features, (1-Amino-4,4-difluoropyrrolidin-2-yl)methanol is likely to find applications in medicinal chemistry and organic synthesis.
- Medicinal Chemistry: The presence of fluorine atoms can enhance a compound's lipophilicity and metabolic stability, making it a candidate for drug development.
- Organic Synthesis: It can serve as a versatile intermediate in synthetic chemistry due to its dual functionality.
Related Research and Insights
Although direct applications of (1-Amino-4,4-difluoropyrrolidin-2-yl)methanol are not detailed, the search results offer context on related compounds and applications:
- FAP Inhibitors: Research on fibroblast activation protein alpha (FAP) inhibitors utilizes compounds with structural similarities for cancer therapy .
- Radiopharmaceuticals: Some studies explore radiopharmaceuticals targeting FAP, incorporating fluorinated pyrrolidine derivatives .
- Bispecific Radiotracers: Research has developed bispecific radiotracers targeting both prostate-specific membrane antigen (PSMA) and fibroblast activation protein (FAP) . These tracers incorporate (S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile as a key building block .
- Structural Analogs: Related compounds include (4,4-Difluoropyrrolidin-2-yl)methanamine, (4,4-Difluoropyrrolidin-2-yl)carboxylic acid and (4,4-Difluoropyrrolidin-2-yl)methyl chloride.
Role of Fluorine in Pharmaceuticals
The inclusion of fluorine atoms in organic molecules can significantly alter their properties, which is of interest in drug design.
- Enhanced Lipophilicity: Fluorine increases the molecule's ability to dissolve in fats, potentially improving drug absorption and distribution within the body.
- Metabolic Stability: Carbon-fluorine bonds are strong and less prone to enzymatic breakdown, which can prolong the drug's effectiveness.
Further Research Directions
To fully understand the applications of (1-Amino-4,4-difluoropyrrolidin-2-yl)methanol, further research is needed in the following areas:
- Interaction Studies: Investigate its binding characteristics with various biological targets.
- In Vitro and In Vivo Studies: Evaluate its efficacy and safety in biological systems.
- Synthetic Applications: Explore its potential as a building block for synthesizing more complex molecules with pharmaceutical or material science applications.
Comparison with Similar Compounds
Stereochemical Variants: R- and S-Enantiomers
(S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride (CAS: 623583-10-8) and (R)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride (CAS: 1315593-71-5) are chiral derivatives of the parent compound. Both share the C₅H₁₀ClF₂NO formula and a molecular weight of 173.59 g/mol but differ in stereochemistry. Such enantiomeric differences can critically influence pharmacological activity, metabolic pathways, and receptor binding. For example, the S-enantiomer is synthesized via hydrogenation using Pd/C (), while the R-enantiomer is cataloged as a research intermediate .
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |
|---|---|---|---|---|
| (1-Amino-4,4-difluoropyrrolidin-2-yl)methanol | C₅H₁₀F₂N₂O | 152.14 | N/A | Base structure, no phenyl group |
| (1-(4-Aminophenyl)-4,4-difluoropyrrolidin-2-yl)methanol | C₁₁H₁₄F₂N₂O | 228.24 | 2091713-65-2 | 4-aminophenyl substituent |
| (S)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride | C₅H₁₀ClF₂NO | 173.59 | 623583-10-8 | S-configuration, hydrochloride |
| (R)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride | C₅H₁₀ClF₂NO | 173.59 | 1315593-71-5 | R-configuration, hydrochloride |
Substituent Variations
- 4-Aminophenyl Substituent: The addition of a 4-aminophenyl group (as in CAS: 2091713-65-2) increases molecular weight by ~76 g/mol compared to the base structure. This modification likely enhances lipophilicity, affecting solubility and membrane permeability .
Metabolic and Pharmacokinetic Insights from Related Pyrrolidine Derivatives
While direct data on (1-Amino-4,4-difluoropyrrolidin-2-yl)methanol are scarce, studies on CP-93,393—a pyrrolidine-containing anxiolytic—reveal key metabolic pathways:
- Aromatic Hydroxylation : Dominant in monkeys and humans, leading to 5-OH-CP-93,393 (35–45% of dose) .
- Pyrimidine Ring Cleavage: A novel pathway produces amidine analogs (8–15% of dose) .
- Conjugation : Glucuronidation and sulfation account for ~34% of metabolites .
The presence of difluoro groups in (1-Amino-4,4-difluoropyrrolidin-2-yl)methanol may impede oxidative metabolism, extending half-life compared to non-fluorinated analogues.
Pharmacological Potential
- The amino alcohol motif is prevalent in bioactive molecules (e.g., β-blockers, antivirals). The fluorine atoms in this compound may enhance target binding via electrostatic interactions .
- CP-93,393 ’s metabolic profile suggests that pyrrolidine derivatives with fluorine substitutions could exhibit improved pharmacokinetic profiles in humans .
Preparation Methods
Fluorination and Ring Construction
According to synthetic protocols reported in advanced organic chemistry literature, a common approach is to start from a suitably substituted pyrrolidine precursor or a protected amino acid derivative. The difluorination at the 4-position can be achieved using electrophilic fluorinating agents such as Selectfluor or DAST (diethylaminosulfur trifluoride), or via nucleophilic fluorination using reagents like Deoxo-Fluor under controlled conditions.
For example, a protected pyrrolidine intermediate bearing a hydroxymethyl group at the 2-position can be subjected to fluorination to yield the 4,4-difluoro substitution pattern. This step often requires low temperature and anhydrous conditions to prevent side reactions.
Amination at the 1-Position
The introduction of the amino group at the 1-position is generally carried out by nucleophilic substitution or reductive amination. Protecting groups such as tert-butoxycarbonyl (Boc) are commonly used to mask the amino functionality during intermediate steps and are removed in the final stages.
One reported method involves coupling reactions using activating agents like HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and bases such as DIPEA (N,N-diisopropylethylamine) in dry acetonitrile, followed by deprotection with trifluoroacetic acid (TFA) to yield the free amine.
Installation of the Methanol Group
The hydroxymethyl group at the 2-position is typically introduced via reduction of an aldehyde or ester precursor or by direct substitution reactions on the pyrrolidine ring. Paraformaldehyde in the presence of base (e.g., NaOH) can be used to cyclize and install the hydroxymethyl substituent during ring closure steps.
Representative Synthetic Route (Based on Literature)
| Step | Reagents and Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1. Preparation of protected pyrrolidine intermediate | Boc-protected β-amino acid, coupling agents (e.g., HATU), DIPEA, dry MeCN, RT, 24 h | Formation of amide intermediate with protected amino group | Moderate to good yields (30-70%) |
| 2. Difluorination at 4-position | Selectfluor or DAST, low temperature, anhydrous solvent | Introduction of 4,4-difluoro substituents on pyrrolidine ring | Requires careful control to avoid over-fluorination |
| 3. Deprotection of amino group | TFA in DCM, RT, overnight | Removal of Boc protecting group to yield free amine | Quantitative or near-quantitative |
| 4. Installation of hydroxymethyl group | Paraformaldehyde, NaOH or cyanuric chloride, RT | Cyclization and functionalization at 2-position | Efficient cyclization step |
| 5. Purification | Column chromatography (e.g., CHCl3:MeOH mixtures) | Isolation of pure (1-Amino-4,4-difluoropyrrolidin-2-yl)methanol | Yields vary depending on scale and conditions |
Detailed Research Findings and Optimization
Activation and Coupling: Use of HATU and HOBt (1-Hydroxybenzotriazole) as coupling agents in the presence of DIPEA has been shown to improve coupling efficiency and reduce side products during amide bond formation in intermediates leading to the target compound.
Fluorination Selectivity: The choice of fluorinating agent and reaction conditions critically affects the selectivity for difluorination at the 4-position. Electrophilic fluorination with Selectfluor under controlled stoichiometry and temperature has been demonstrated to yield the desired 4,4-difluoro substitution with minimal mono- or tri-fluorinated byproducts.
Protecting Group Strategies: The use of Boc protecting groups for the amino functionality allows for stable intermediates that withstand fluorination and other reaction conditions, with clean deprotection using TFA to yield the free amine without degradation.
Purification Techniques: Column chromatography using chloroform/methanol solvent systems (ratios such as 20:1 or 10:1) has been effective for isolating the final compound with high purity.
Summary Table of Key Reagents and Conditions
| Synthetic Step | Key Reagents | Conditions | Purpose |
|---|---|---|---|
| Amide coupling | HATU, HOBt, DIPEA, dry MeCN | RT, 24 h | Formation of amide intermediate |
| Boc deprotection | TFA, DCM | RT, overnight | Removal of Boc protecting group |
| Difluorination | Selectfluor or DAST | Low temperature, anhydrous | Introduction of 4,4-difluoro substituents |
| Hydroxymethyl installation | Paraformaldehyde, NaOH or cyanuric chloride | RT | Cyclization and hydroxymethyl group installation |
| Purification | Column chromatography (CHCl3:MeOH) | Ambient | Isolation of pure product |
Q & A
Q. What are the common synthetic routes for preparing (1-Amino-4,4-difluoropyrrolidin-2-yl)methanol, and what key intermediates are involved?
Methodological Answer: The synthesis typically involves fluorinated pyrrolidine precursors. A common route starts with Boc-protected pyrrolidine derivatives. For example, tert-butyl (2S,4R)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate (CAS: 1138324-46-5) can undergo fluorination at the 4-position using DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor, followed by deprotection and reduction to yield the final product . Key intermediates include:
| Intermediate | Role | Reference |
|---|---|---|
| Boc-protected pyrrolidine | Chiral scaffold protection | |
| 4,4-Difluoropyrrolidine | Fluorinated core structure | |
| Hydrochloride salt (e.g., [(2S)-4,4-difluoropyrrolidin-2-yl]methanol HCl) | Stabilized final product |
Q. How can researchers confirm the stereochemical purity of (1-Amino-4,4-difluoropyrrolidin-2-yl)methanol derivatives?
Methodological Answer: Chiral purity is critical for biological activity. Techniques include:
- Chiral HPLC : Using columns like Chiralpak IA/IB with hexane:isopropanol gradients.
- X-ray crystallography : Resolving absolute configuration via single-crystal analysis.
- Optical rotation : Comparing experimental values with literature data (e.g., enantiomers in ).
For example, [(2R)-4,4-difluoropyrrolidin-2-yl]methanol hydrochloride (CAS: 1315593-71-5) was characterized using these methods to confirm >98% enantiomeric excess .
Q. What are the stability considerations for (1-Amino-4,4-difluoropyrrolidin-2-yl)methanol under varying pH and temperature conditions?
Methodological Answer: The compound is sensitive to hydrolysis under basic conditions. Stability studies recommend:
- Storage : -20°C under inert atmosphere (argon/nitrogen).
- Handling : Use acidic buffers (pH 4–6) to prevent degradation.
- Analysis : Monitor decomposition via LC-MS or <sup>19</sup>F NMR, tracking fluoride ion release .
Advanced Research Questions
Q. How does the stereochemistry at the pyrrolidine ring influence the biological activity of (1-Amino-4,4-difluoropyrrolidin-2-yl)methanol derivatives?
Methodological Answer: Enantiomers exhibit divergent binding affinities. For instance, the (2S) -enantiomer showed 10-fold higher inhibition of a target protease compared to the (2R) -form in kinetic assays . To study this:
- Enantioselective synthesis : Use chiral catalysts (e.g., Jacobsen’s catalyst) to control stereochemistry .
- Biological assays : Compare IC50 values across enantiomers in enzyme inhibition or cell-based models.
Q. What strategies can mitigate instability during the synthesis of (1-Amino-4,4-difluoropyrrolidin-2-yl)methanol under basic conditions?
Methodological Answer:
- Protecting groups : Temporarily mask the amino group with Boc or Fmoc to prevent unwanted side reactions .
- Low-temperature fluorination : Conduct fluorination steps at -78°C to minimize decomposition .
- In situ stabilization : Use hydrochloric acid to form stable hydrochloride salts post-synthesis .
Q. How can researchers resolve contradictions in biological activity data across studies involving this compound?
Methodological Answer: Discrepancies may arise from:
Q. What computational approaches predict the interaction of (1-Amino-4,4-difluoropyrrolidin-2-yl)methanol with biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model binding poses with target proteins (e.g., proteases or kinases) .
- Molecular dynamics (MD) simulations : Assess binding stability over 100-ns trajectories in explicit solvent .
- Free-energy calculations : Apply MM-GBSA to estimate binding affinities .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
